molecular formula C21H18N2O4 B6162796 methyl (2S)-2-(1-benzofuran-2-ylformamido)-3-(1H-indol-3-yl)propanoate CAS No. 1219038-97-7

methyl (2S)-2-(1-benzofuran-2-ylformamido)-3-(1H-indol-3-yl)propanoate

Cat. No.: B6162796
CAS No.: 1219038-97-7
M. Wt: 362.4
InChI Key:
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Description

Methyl (2S)-2-(1-benzofuran-2-ylformamido)-3-(1H-indol-3-yl)propanoate is a complex organic compound that features a benzofuran and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(1-benzofuran-2-ylformamido)-3-(1H-indol-3-yl)propanoate typically involves multi-step organic reactions. The process begins with the formation of the benzofuran and indole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include formic acid, methyl esters, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(1-benzofuran-2-ylformamido)-3-(1H-indol-3-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Methyl (2S)-2-(1-benzofuran-2-ylformamido)-3-(1H-indol-3-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of methyl (2S)-2-(1-benzofuran-2-ylformamido)-3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The benzofuran and indole moieties can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-(1-benzofuran-2-ylformamido)-3-(1H-indol-3-yl)propanoate
  • Methyl (2S)-2-(1-benzofuran-2-ylformamido)-3-(1H-indol-3-yl)butanoate
  • Methyl (2S)-2-(1-benzofuran-2-ylformamido)-3-(1H-indol-3-yl)pentanoate

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both benzofuran and indole moieties allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

1219038-97-7

Molecular Formula

C21H18N2O4

Molecular Weight

362.4

Purity

95

Origin of Product

United States

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